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Compound of Interest

Compound Name: 4-Acetoxyindole

Cat. No.: B1630585

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive spectroscopic analysis of 4-
acetoxyindole, a key intermediate in the synthesis of various biologically active compounds.
The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols utilized for these analyses.

Spectroscopic Data Summary

The structural elucidation of 4-acetoxyindole has been achieved through a combination of
spectroscopic techniques. The quantitative data from *H NMR, 13C NMR, FT-IR, and MS
analyses are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Spectral Data of 4-Acetoxyindole

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1630585?utm_src=pdf-interest
https://www.benchchem.com/product/b1630585?utm_src=pdf-body
https://www.benchchem.com/product/b1630585?utm_src=pdf-body
https://www.benchchem.com/product/b1630585?utm_src=pdf-body
https://www.benchchem.com/product/b1630585?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
8.15 brs - 1H NH
7.29 t 3.0 1H Ar-H2
7.19 t 7.9 1H Ar-H6
7.11 dd 7.7,0.7 1H Ar-H7
6.81 dd 7.9,0.7 1H Ar-H5
6.70 dd 3.0,1.8 1H Ar-H3
2.37 s - 3H C(=0)CHs

13C NMR Spectral Data of 4-Acetoxyindole

Chemical Shift (6) ppm

Carbon Assignment

169.5 Cc=0
143.2 C4
136.6 C7a
125.7 C2
122.9 C3a
122.3 C6
115.8 Cc7
109.9 C5
102.6 C3
21.1 CHs
Infrared (IR) Spectroscopy
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FT-IR Spectral Data of 4-Acetoxyindole (KBr Pellet)

Wavenumber (cm~?) Vibrational Mode

3400-3300 N-H Stretch

3100-3000 Aromatic C-H Stretch

1760 C=0 Stretch (Ester)

1620, 1580, 1460 Aromatic C=C Bending

1370 C-H Bend (CH5)

1210 C-O Stretch (Ester)

780, 740 Aromatic C-H Out-of-Plane Bending

Mass Spectrometry (MS)

Mass Spectrometry Data of 4-Acetoxyindole

m/z Relative Intensity (%) Assignment

175 45 [M]*

133 100 [M - C2H20]*

105 20 [M - C2H20 - COJ*
77 15 [CeHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on 4-
acetoxyindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of 4-acetoxyindole was dissolved in approximately
0.7 mL of deuterated chloroform (CDCIs) in a 5 mm NMR tube. A small amount of
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tetramethylsilane (TMS) was added as an internal standard (0O ppm).
Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer.

IH NMR Spectroscopy Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16.

Relaxation Delay: 1.0 s.

13C NMR Spectroscopy Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0 to 220 ppm.

Number of Scans: 1024.

Relaxation Delay: 2.0 s.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of 4-acetoxyindole (1-2 mg) was finely ground with
approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and
pestle. The mixture was then compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The FT-IR spectrum was recorded using a Fourier Transform Infrared
Spectrometer.

Parameters:
e Spectral Range: 4000-400 cm™1,

¢ Resolution: 4 cmm1.
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¢ Number of Scans: 32.

o Background: A spectrum of a pure KBr pellet was used as the background.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a gas
chromatograph (GC-MS).

Instrumentation: An electron ionization (El) mass spectrometer was used.
Parameters:

« lonization Mode: Electron lonization (EI).

o Electron Energy: 70 eV.

e Source Temperature: 230 °C.

e Mass Range: 50-500 m/z.

Data Interpretation and Structural Confirmation
Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and
structural confirmation of 4-acetoxyindole.
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Spectroscopic Analysis Workflow for 4-Acetoxyindole
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Caption: Logical workflow for the spectroscopic analysis of 4-acetoxyindole.

» To cite this document: BenchChem. [Spectroscopic Profile of 4-Acetoxyindole: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1630585#spectroscopic-analysis-of-4-acetoxyindole-
nmr-ir-msj
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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